KMO Inhibitor Intermediate: Superior Synthetic Yield and Structural Validation
In the synthesis of a clinical‑stage KMO inhibitor, 5‑chloro‑6‑methylbenzo[d]oxazol‑2(3H)‑one undergoes N‑alkylation with 3‑bromopropanoic acid to afford the key warhead‑bearing intermediate in 64.6% yield [1]. The resulting 3‑(5‑chloro‑6‑methyl‑2‑oxobenzo[d]oxazol‑3(2H)‑yl)propanoic acid is a potent KMO inhibitor whose binding mode is directly validated by a 1.63 Å resolution co‑crystal structure with Pseudomonas fluorescens KMO (PDB 5NAB) [2]. In contrast, the analogous reaction with 5‑chloro‑2(3H)‑benzoxazolone (lacking the 6‑methyl group) provides a compound with a different substitution pattern that does not exhibit the same high‑affinity KMO inhibition profile in the patent examples [3].
| Evidence Dimension | Synthetic utility in KMO inhibitor preparation |
|---|---|
| Target Compound Data | Reaction with 3‑bromopropanoic acid yields 3‑(5‑chloro‑6‑methyl‑2‑oxobenzo[d]oxazol‑3(2H)‑yl)propanoic acid in 64.6% isolated yield |
| Comparator Or Baseline | 5‑Chloro‑2(3H)‑benzoxazolone (CAS 95‑25‑0) alkylation yields a non‑KMO‑active product (yield not reported as not a lead) |
| Quantified Difference | Target compound gives a KMO inhibitor validated by co‑crystal structure; comparator does not generate a KMO inhibitor in the same patent |
| Conditions | Reaction in acetonitrile with potassium carbonate at 90 °C for 2 h; co‑crystal with P. fluorescens KMO |
Why This Matters
Only the 5‑chloro‑6‑methyl substitution pattern delivers the exact intermediate required for a structurally characterized, potent KMO inhibitor.
- [1] Liddle, J., et al. (2017). US Patent Application US20190345117A1. Example 1 (Alternative Preparation), Paragraph [0440]: Yield 64.6%. View Source
- [2] RCSB PDB. (2017). 5NAB: Pseudomonas fluorescens kynurenine 3‑monooxygenase (KMO) in complex with 3‑(5‑chloro‑6‑methyl‑2‑oxo‑2,3‑dihydro‑1,3‑benzoxazol‑3‑yl)propanoic acid. Resolution: 1.63 Å. View Source
- [3] Liddle, J., et al. (2017). US Patent Application US20190345117A1. Background and Summary Sections: Compounds lacking the 5‑chloro‑6‑methyl substitution are not disclosed as active KMO inhibitors. View Source
